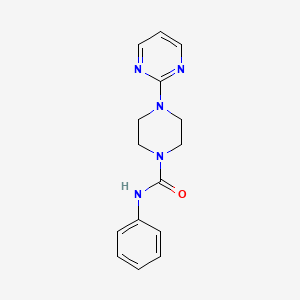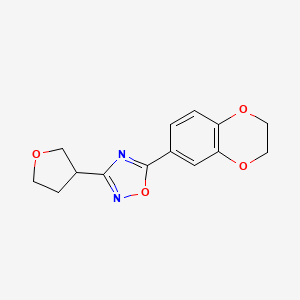
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole belongs to the class of 1,2,4-oxadiazoles, a group of heterocyclic compounds featuring a 1,2,4-oxadiazole ring. These compounds are known for their diverse biological activities and have been explored for various applications in medicinal chemistry.
Synthesis Analysis
1,3,4-oxadiazoles, including derivatives similar to the compound , are typically synthesized through oxidative cyclization of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(acetoxy)iodobenzene or through reactions involving substituted benzoic acids and amines under specific conditions (Rapolu et al., 2013). Another synthetic approach involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media, followed by a series of steps to introduce the oxadiazole nucleophiles (Abbasi et al., 2022).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectroscopical methods such as IR, EI-MS, 1H-NMR, and CHN analysis data. These methods provide insights into the structural features and substituent effects on the core 1,3,4-oxadiazole ring (Abbasi et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazoles involves interactions with various reagents to form new derivatives with potential biological activities. These reactions often explore the nucleophilic properties of the oxadiazole ring and its ability to undergo cycloaddition, acylation, and other transformations under different conditions (Tsuge et al., 1973).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in biological systems and potential applications. These properties can be influenced by the specific substituents on the oxadiazole ring and the overall molecular geometry (Rabie et al., 2016).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, such as their reactivity, stability, and electronic configuration, are key to their biological activities and pharmacological profiles. Studies have shown that specific substitutions on the oxadiazole ring can significantly impact these properties, leading to compounds with varied biological activities and potential therapeutic applications (Kohara et al., 1996).
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-2-11-12(19-6-5-18-11)7-9(1)14-15-13(16-20-14)10-3-4-17-8-10/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJYDQJDYZQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

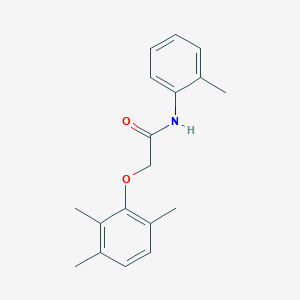
![5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5636902.png)
![2-ethyl-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5636905.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}chromane-3-carboxamide](/img/structure/B5636910.png)

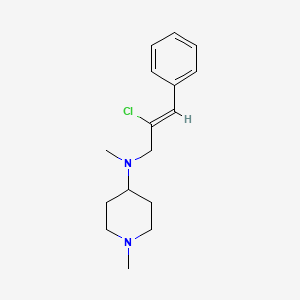
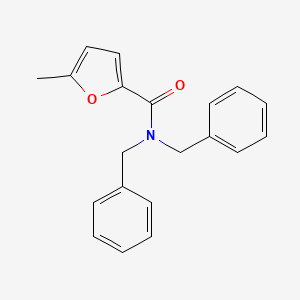
![8-(3-chloro-4-fluorobenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5636950.png)
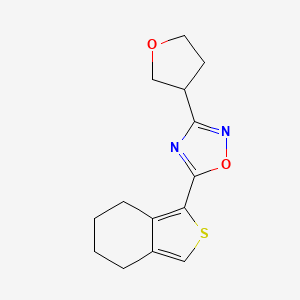
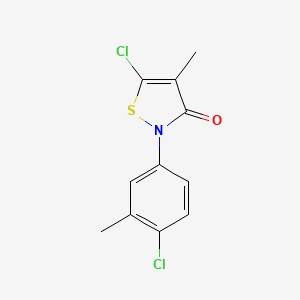
![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)
